molecular formula C9H7N5O B1270471 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 332026-86-5

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1270471
CAS No.: 332026-86-5
M. Wt: 201.18 g/mol
InChI Key: QEPDSNAEMKSMGN-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, while oxadiazole is a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in scientific research .

Biological Activity

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The benzimidazole scaffold is known for its pharmacological potential, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

  • Molecular Formula : C13H13N9O
  • Molecular Weight : 311.31 g/mol
  • InChIKey : QUYAUXSDPAXBIP-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing the benzimidazole moiety exhibit potent anticancer properties. For instance, studies have shown that derivatives similar to this compound induce cytotoxic effects in various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of related benzimidazole derivatives on K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The results demonstrated that these compounds triggered significant apoptosis in both cell types, with caspase 3/7 activation being a critical mechanism of action .

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

Research Findings:
In a comparative study, the minimum inhibitory concentration (MIC) values were determined for various derivatives:

CompoundMIC (µg/mL)Target Pathogen
This compound40Staphylococcus aureus
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amines200Escherichia coli
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol derivatives500Pseudomonas aeruginosa

These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial potency .

The mechanism underlying the biological activity of this compound involves interaction with cellular targets that lead to apoptosis in cancer cells and inhibition of bacterial growth.

Molecular Docking Studies:
Molecular docking studies have indicated strong binding affinity to key proteins involved in cancer cell proliferation and survival pathways. The binding preference to BCR-ABL protein was evaluated, highlighting the potential for targeted therapy in resistant cancer forms .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have shown that modifications at specific positions on the benzimidazole ring can significantly influence biological activity. For example:

  • Substituents at the 2-position of the benzimidazole ring enhance anticancer efficacy.
  • The presence of electron-withdrawing groups increases antimicrobial activity against specific pathogens .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-8-7(13-15-14-8)9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPDSNAEMKSMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417303
Record name 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332026-86-5
Record name 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled stirred solution of 13.2 g of hydroxylamine hydrochloride (190 mmol, 3 eq) in 20 ml of water, 15.3 g of potassium hydroxide (27.2 mmol, 4.3 eq) are slowly added. Then 60 ml of diglyme (diethylene glycol dimethyl ether) and 11.8 g of (1H-benzoimidazol-2-yl)-hydroxyimino-acetonitrile (63.4 mmol, 1 eq) are added. The ice-bath is removed and the reaction mixture is heated to reflux for 8 h (bath temperature 170° C.). After cooling to room temperature, the reaction mixture is filtered and the residue is washed with water to give the first crop of the desired product (6.2 g). The filtrate is treated with 150 ml of water. The resulting suspension is filtered and washed with water to provide a second product crop (2.17 g). Both crops are combined and used in the next step.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
11.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

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